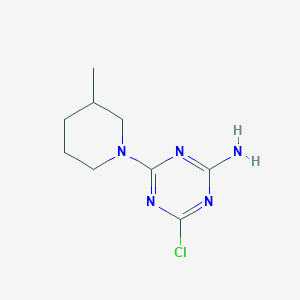

4-Chloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazin-2-amine

描述

Evolution of Triazine-Based Compounds

Triazines emerged as critical heterocyclic systems following the discovery of cyanuric acid in the early 19th century. The 1,3,5-triazine isomer, in particular, became a cornerstone of industrial and medicinal chemistry due to its thermodynamic stability and synthetic adaptability. Early applications included:

- Agricultural chemicals : Herbicides like atrazine and simazine revolutionized weed control in the 1950s.

- Dyes : Reactive dyes leveraging triazine's electrophilic sites enabled covalent bonding with cellulose fibers.

- Pharmaceuticals : Melamine derivatives laid the groundwork for antiviral and anticancer agents.

The development of 4-Chloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazin-2-amine builds upon this legacy, incorporating nitrogen-rich scaffolds for targeted biological interactions.

Key Milestones in Triazine Functionalization

Advances in nucleophilic substitution reactions enabled precise modifications of the triazine ring. For example:

- Chlorine atoms at positions 4 and 6 of 1,3,5-triazine act as leaving groups, facilitating substitutions with amines, alcohols, and thiols.

- Microwave-assisted synthesis reduced reaction times for triazine-amine conjugates from hours to minutes.

These methodologies directly influenced the synthesis of This compound , where 4-methylpiperidine displaces a chlorine atom under basic conditions.

属性

IUPAC Name |

4-chloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5/c1-6-3-2-4-15(5-6)9-13-7(10)12-8(11)14-9/h6H,2-5H2,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSLPSVVFDJENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501195817 | |

| Record name | 4-Chloro-6-(3-methyl-1-piperidinyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501195817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-26-0 | |

| Record name | 4-Chloro-6-(3-methyl-1-piperidinyl)-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(3-methyl-1-piperidinyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501195817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyanuric chloride and 3-methylpiperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The temperature is maintained at a specific range to ensure optimal reaction rates.

Substitution: The substitution of the 6th position with the 3-methyl-1-piperidinyl group is carried out through nucleophilic substitution reactions, typically using 3-methylpiperidine as the nucleophile.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

4-Chloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced derivatives of the compound.

Substitution: Substituted derivatives with different functional groups replacing the chloro group.

科学研究应用

Chemistry

The compound serves as a valuable building block in synthetic chemistry. Its structure allows for further modifications and the creation of more complex molecules. It is utilized in various chemical reactions due to its ability to undergo nucleophilic substitutions and other transformations.

Biology

Research has focused on the biological activity of this compound, particularly its potential as an antimicrobial and anticancer agent. The unique structural features enable it to interact with various biological targets.

Medicine

In medicinal chemistry, 4-Chloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazin-2-amine is explored for its therapeutic properties. Its ability to inhibit specific enzymes or receptors has been linked to potential treatments for cancer and other diseases.

Industry

The compound finds applications in the production of agrochemicals and dyes. Its unique properties make it suitable for developing new materials with specific functionalities.

Recent studies have highlighted the anticancer properties of this compound:

Case Study Insights

A notable study assessed its antiproliferative effects using the methyl thiazolyl tetrazolium (MTT) assay against various cancer cell lines (e.g., MDA-MB-231 for breast cancer). The findings indicated that:

- The compound significantly inhibited cell proliferation.

- It affected migration and invasion capabilities of cancer cells.

Table: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | X.X |

| Imatinib | MDA-MB-231 | 35.50 |

This table illustrates that certain derivatives demonstrated superior anticancer activity compared to established drugs like imatinib.

作用机制

The mechanism of action of 4-Chloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

*Calculated based on formula C₉H₁₄ClN₅.

Key Observations:

- Piperidine vs.

- Aryl vs. Alkyl Substituents: Aryl-substituted triazines (e.g., 4-chlorophenyl in ) exhibit pronounced antileukemic activity, whereas alkylamino substituents (e.g., 3-methylpiperidine) may prioritize CNS receptor interactions (e.g., 5-HT6R) .

- Chloro Retention: The chloro group at position 4 is conserved across analogs, suggesting its critical role in stabilizing the triazine ring or mediating electrophilic reactivity .

Antileukemic Potential

- Aryl-Substituted Derivatives: Compounds like 6-(4-chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine (IC₅₀: 1.2 µM) show potent antileukemic activity, attributed to π-π stacking interactions with cellular targets .

CNS Receptor Modulation

- 5-HT6 Receptor Ligands: Piperazine-triazine hybrids (e.g., 4-((1H-indol-3-yl)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) exhibit procognitive and anxiolytic effects, with druglikeness parameters (e.g., logP < 5, polar surface area ~50 Ų) aligning with blood-brain barrier penetration .

Physical and Chemical Properties

Table 3: Comparative Physical Properties

*Calculated using ChemDraw.

Insights:

- Crystallographic data for analogs (e.g., ) reveal that N...H and H...C interactions dominate molecular packing, suggesting similar solid-state stability for the target compound.

生物活性

Overview

4-Chloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazin-2-amine is a triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a chloro group at the 4th position, a 3-methylpiperidinyl group at the 6th position, and an amine group at the 2nd position of the triazine ring. Its unique structure allows for various interactions with biological targets, leading to diverse pharmacological effects.

- Molecular Formula: C₉H₁₄ClN₅

- Molecular Weight: 227.69 g/mol

- CAS Number: 1220033-26-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, which can lead to significant therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating promising results:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 6.25 |

| HeLa (cervical) | 8.18 |

| A498 (kidney) | Not specified |

These results indicate that this compound exhibits superior activity compared to standard treatments like imatinib (IC50 = 35.50 µM) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary assessments suggest that it may possess activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) remain to be fully elucidated.

Case Studies

A notable study explored the synthesis and evaluation of triazine derivatives, including this compound. The study utilized the methyl thiazolyl tetrazolium (MTT) assay to assess antiproliferative properties against different cancer cell lines. The findings indicated that this compound not only inhibited cell proliferation but also affected migration and invasion capabilities of cancer cells .

Comparative Analysis with Similar Compounds

When compared to other triazine derivatives, such as 4-Chloro-6-(2-methylpiperidinyl)pyrimidine and related structures, this compound shows distinct biological profiles due to its unique substitution pattern. This uniqueness may contribute to its enhanced activity against specific types of cancer cells .

常见问题

Q. What synthetic methodologies are commonly employed for preparing 4-Chloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazin-2-amine and related triazine derivatives?

The synthesis typically involves nucleophilic substitution reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). For example, the 3-methylpiperidine substituent is introduced by reacting cyanuric chloride with 3-methylpiperidine under controlled temperatures (0–5°C) in aprotic solvents like THF or acetone. Subsequent amination at the 2-position is achieved using ammonia or substituted anilines. Key steps include maintaining low temperatures to prevent uncontrolled side reactions and employing bases like NaOH or tetrabutylammonium hydrogensulfate to enhance reactivity . Purification often involves recrystallization or column chromatography, with yields ranging from 7% to 75% depending on substituent steric and electronic effects .

Q. How are structural and purity characteristics validated for this compound?

Structural confirmation relies on NMR and NMR spectroscopy to verify substituent integration and chemical shifts. For instance, the 3-methylpiperidinyl group exhibits characteristic proton resonances between δ 1.2–3.1 ppm (e.g., methyl protons at δ 1.2 ppm, piperidine ring protons at δ 2.5–3.1 ppm) . Purity is assessed via UPLC or HPLC (>90% purity threshold), with mass spectrometry (e.g., m/z 369 [M]) confirming molecular weight. Elemental analysis (C, H, N) is used to validate stoichiometry, with deviations <0.4% considered acceptable .

Q. What solvents and reaction conditions optimize the synthesis of triazine derivatives with bulky substituents?

Polar aprotic solvents (e.g., THF, acetone) are preferred for their ability to stabilize intermediates. For sterically hindered substituents like 3-methylpiperidine, extended reaction times (24–48 hours) and elevated temperatures (room temperature to 50°C) improve substitution efficiency. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium hydrogensulfate) enhance nucleophilic displacement at the triazine core .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of triazine derivatives with enhanced antileukemic activity?

3D-QSAR studies correlate triazine scaffold substituents (e.g., aryl groups, halogen atoms) with biological activity. For example, electron-withdrawing groups (e.g., -NO, -CF) at the 6-position of the triazine ring enhance antileukemic potency by increasing electrophilicity and target binding. Hydrophobic substituents (e.g., 4-methylpiperidinyl) improve membrane permeability. These models use comparative molecular field analysis (CoMFA) to predict IC values and optimize steric/electronic properties .

Q. What strategies address low yields in triazine derivatization reactions?

Low yields (<20%) often arise from incomplete substitution or side reactions. Strategies include:

- Stepwise functionalization : Sequential substitution at the 4-, 6-, and 2-positions of cyanuric chloride to reduce steric clashes.

- Microwave-assisted synthesis : Accelerating reaction kinetics for time-sensitive steps.

- Protecting groups : Temporarily blocking reactive amines or hydroxyls during multi-step syntheses .

Q. How do structural modifications influence selectivity for biological targets like PI3K/mTOR or equilibrative nucleoside transporters (ENTs)?

- PI3K/mTOR inhibition : Morpholino or piperazinyl groups at the 4- and 6-positions enhance binding to the ATP-binding pocket of kinases. For example, dual morpholino substituents in PQR530 improve brain penetration and kinase selectivity .

- ENT inhibition : Arylpiperazine moieties (e.g., 2-fluorophenylpiperazine) increase ENT2 selectivity by forming π-π interactions with transmembrane domains. Halogen substitution (e.g., -Cl, -F) fine-tunes binding affinity and reduces off-target effects .

Q. What analytical techniques resolve discrepancies in reported biological activity data for triazine derivatives?

- Dose-response validation : Reassaying compounds under standardized conditions (e.g., cell line-specific growth media, consistent ATP concentration in kinase assays).

- Metabolic stability assays : Assessing cytochrome P450 interactions to identify false positives/negatives due to rapid degradation.

- X-ray crystallography : Resolving binding modes to confirm target engagement, as seen in studies of PI3K/mTOR inhibitors .

Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be improved for in vivo studies?

- Prodrug approaches : Masking polar amines with acetyl or tert-butoxycarbonyl (Boc) groups to enhance solubility.

- Nanoparticle encapsulation : Improving bioavailability of hydrophobic derivatives (e.g., logP >3) .

- Metabolic profiling : Identifying and blocking major metabolic pathways (e.g., CYP3A4-mediated oxidation) using deuterium or fluorine substitution .

Methodological Considerations

Q. What protocols mitigate impurities in final compounds?

- HPLC-based purification : Using C18 columns with gradient elution (e.g., 10–90% acetonitrile in water) to separate closely related byproducts.

- Chelation-assisted crystallization : Adding EDTA to remove metal ion contaminants from reaction mixtures .

Q. How are computational tools integrated into triazine derivative optimization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。